Product packaging for 2-[(5,6-Diaminopyridin-2-YL)oxy]ethan-1-OL(Cat. No.:)

2-[(5,6-Diaminopyridin-2-YL)oxy]ethan-1-OL

Cat. No.: B13293931
M. Wt: 169.18 g/mol
InChI Key: QVZXRLJLNAJVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5,6-Diaminopyridin-2-yl)oxy]ethan-1-ol (CAS 1512292-59-9) is an organic compound with the molecular formula C7H11N3O2 and a molecular weight of 169.18 . This diaminopyridine derivative features a ethanoloxy linker attached to a pyridine ring bearing two primary amino groups, a structure that makes it a valuable intermediate in chemical synthesis and materials science. The primary research value of this compound lies in its role as a key building block for the development of more complex molecules. Compounds with similar diaminopyridine cores are frequently investigated in the development of delivery particles for various active ingredients, such as perfumes and fabric conditioners . Furthermore, structurally related aminopyridine compounds are explored extensively in medicinal chemistry as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) , a key target in oncology research . Researchers may utilize this chemical to synthesize novel compounds for pharmaceutical, agrochemical, or polymer applications. Please note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It should be handled by qualified laboratory personnel only. For specific handling and storage information, please refer to the corresponding Safety Data Sheet (SDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3O2 B13293931 2-[(5,6-Diaminopyridin-2-YL)oxy]ethan-1-OL

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-(5,6-diaminopyridin-2-yl)oxyethanol

InChI

InChI=1S/C7H11N3O2/c8-5-1-2-6(10-7(5)9)12-4-3-11/h1-2,11H,3-4,8H2,(H2,9,10)

InChI Key

QVZXRLJLNAJVNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1N)N)OCCO

Origin of Product

United States

Advanced Synthetic Methodologies for 2 5,6 Diaminopyridin 2 Yl Oxy Ethan 1 Ol and Its Analogues

Strategies for the Formation of the Pyridin-2-ol Core and Ether Linkage in 2-[(5,6-Diaminopyridin-2-YL)oxy]ethan-1-OL Synthesis

Regioselective Functionalization Techniques for Pyridine (B92270) Rings

The pyridine ring exhibits distinct electronic characteristics that direct its reactivity. Due to the electronegativity of the nitrogen atom, the ring is electron-deficient, particularly at the α (C2, C6) and γ (C4) positions. This inherent electron deficiency makes the pyridine nucleus susceptible to attack by nucleophiles.

For the synthesis of the target molecule, functionalization at the C2 position is essential. This is typically achieved by starting with a pyridine ring that has a suitable leaving group, such as a halogen (e.g., chlorine or bromine), at the C2 position. The presence of strong electron-withdrawing groups, such as nitro groups, further activates the ring for substitution by enhancing the electrophilicity of the carbon atoms they are attached to or are ortho/para to.

Nucleophilic Aromatic Substitution Approaches for C-O Bond Formation

The key step in forming the ether linkage is a Nucleophilic Aromatic Substitution (SNAr) reaction. In this mechanism, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, and its stability is crucial for the reaction to occur. nih.gov

In the context of synthesizing this compound, a common strategy involves the reaction of a 2-halo-5,6-dinitropyridine precursor with ethylene (B1197577) glycol in the presence of a base.

Starting Material: 2-Chloro-5,6-dinitropyridine or a similar 2-halopyridine derivative.

Nucleophile: Ethylene glycol (HOCH₂CH₂OH), which provides the desired oxy]ethan-1-OL moiety.

Mechanism: The reaction is highly regioselective for the C2 position. The electron-withdrawing nitro groups at the C5 and C6 positions are critical for activating the C2 position towards nucleophilic attack. They stabilize the anionic Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction. masterorganicchemistry.comyoutube.com The base (e.g., sodium hydride or potassium carbonate) deprotonates the ethylene glycol, forming a more potent alkoxide nucleophile that readily attacks the electron-deficient C2 carbon, displacing the halide leaving group.

This SNAr reaction is a robust and widely applicable method for forming aryl ethers, particularly on electron-deficient heterocyclic systems like dinitropyridine. nih.govscienceopen.com

Methodologies for Introducing Diamino Functionality on the Pyridine Scaffold of this compound

Following the successful installation of the ether side chain, the next critical transformation is the introduction of the two amino groups at the C5 and C6 positions. This is most commonly and efficiently achieved through the reduction of nitro-precursors.

Directed Amination Reactions and Amidations

While not the primary route for this specific molecule, directed amination reactions represent a powerful tool in pyridine chemistry. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the formation of C-N bonds by coupling aryl halides with amines. nbu.ac.innih.govacs.org This methodology can be applied to halopyridines, often using specific phosphine (B1218219) ligands to facilitate the catalytic cycle. acs.org For the synthesis of the target compound, this could theoretically involve a sequential or double amination of a dihalopyridine derivative. However, the catalytic reduction of a dinitro compound is generally more straightforward for achieving the desired 5,6-diamino substitution pattern.

Catalytic Reduction of Nitro-precursors to Diamine Structures

The most effective and high-yielding method for installing the 5,6-diamino functionality is the catalytic hydrogenation of the dinitro intermediate, 2-((5,6-dinitropyridin-2-yl)oxy)ethan-1-ol. This reduction is a classic and reliable transformation in organic synthesis.

Catalyst: Palladium on carbon (Pd/C) is a commonly used and highly effective catalyst for the reduction of aromatic nitro groups. google.com Other catalysts like platinum or nickel can also be employed.

Hydrogen Source: The reaction is typically carried out under an atmosphere of hydrogen gas (H₂). Alternatively, transfer hydrogenation methods using sources like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used.

Reaction Conditions: The reaction is generally performed in a suitable solvent, such as ethanol (B145695), methanol, or ethyl acetate, at room temperature and moderate pressure. google.comchemicalbook.com The process is clean and typically proceeds to completion, yielding the desired diamine with high purity after filtration of the catalyst.

The reduction is highly efficient and chemoselective, as the nitro groups are readily reduced without affecting the pyridine ring or the ether linkage. This step completes the synthesis of the target molecule, this compound. A patent for the synthesis of 3,4-diaminopyridine (B372788) describes a similar reduction of a nitropyridine precursor using a palladium-carbon catalyst and hydrogen. google.com

Optimization and Mechanistic Understanding of Overall Synthetic Pathways to this compound

A summary of a plausible synthetic pathway is presented below:

StepStarting MaterialReagents and ConditionsIntermediate/ProductKey Transformation
1 2-HalopyridineNitrating Agent (e.g., HNO₃/H₂SO₄)2-Halo-5,6-dinitropyridineElectrophilic Aromatic Nitration
2 2-Halo-5,6-dinitropyridineEthylene glycol, Base (e.g., K₂CO₃)2-((5,6-Dinitropyridin-2-yl)oxy)ethan-1-olNucleophilic Aromatic Substitution (SNAr)
3 2-((5,6-Dinitropyridin-2-yl)oxy)ethan-1-olH₂, Pd/C Catalyst, Solvent (e.g., Ethanol)This compoundCatalytic Hydrogenation

Mechanistic understanding is crucial for optimizing reaction conditions. For the SNAr step, understanding the stability of the Meisenheimer complex allows for the rational selection of solvents and bases to promote the reaction. The rate of this step is highly dependent on the electron-withdrawing ability of the substituents on the ring and the nature of the leaving group. masterorganicchemistry.comyoutube.com

For the catalytic reduction, optimization involves selecting the appropriate catalyst, solvent, and hydrogen pressure to ensure complete reduction of both nitro groups without causing side reactions. Catalyst loading and reaction time are key parameters that are often fine-tuned to maximize efficiency and minimize costs, particularly in a large-scale production setting. acs.org The choice of a hydroxide (B78521) base in some palladium-catalyzed aminations has been shown to be feasible with the development of new, robust ligands that prevent catalyst deactivation and competing hydroxylation side reactions. nih.gov

Stepwise Synthesis Pathways and Intermediate Isolation

A plausible and common stepwise synthetic route to this compound involves a multi-step process beginning with a readily available starting material, such as 2-aminopyridine (B139424). This pathway allows for the isolation and purification of key intermediates, ensuring the purity of the final product.

A hypothetical, yet chemically sound, stepwise synthesis can be envisioned as follows:

Nitration of 2-aminopyridine: The initial step would involve the nitration of 2-aminopyridine to introduce nitro groups onto the pyridine ring, which are precursors to the amino groups in the final product. This reaction typically yields a mixture of isomers, from which 2-amino-5-nitropyridine (B18323) is a major product. Further nitration can lead to dinitro-substituted pyridines.

Halogenation and Diazotization: The 2-amino group can be converted to a halogen, such as chlorine, through a Sandmeyer-type reaction. This involves diazotization of the amino group with a nitrite (B80452) source in the presence of a hydrohalic acid, followed by decomposition of the diazonium salt with a copper(I) halide. This would yield a 2-halo-dinitropyridine intermediate.

Williamson Ether Synthesis: The crucial ether linkage can be formed via a Williamson ether synthesis. This nucleophilic aromatic substitution (SNAr) reaction would involve the reaction of the 2-halopyridine intermediate with ethylene glycol in the presence of a base. The electron-withdrawing nature of the nitro groups on the pyridine ring facilitates this substitution.

Reduction of Nitro Groups: The final step is the reduction of the two nitro groups to the corresponding amino groups. This transformation is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. Other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be employed.

Each of these steps requires careful optimization of reaction conditions, including temperature, solvent, and stoichiometry of reagents, to maximize the yield and purity of the isolated intermediates.

Table 1: Hypothetical Stepwise Synthesis of this compound

StepReactionKey ReagentsIntermediate
1NitrationHNO₃, H₂SO₄2-Amino-5-nitropyridine
2Diazotization/HalogenationNaNO₂, HCl, CuCl2-Chloro-5-nitropyridine
3Further NitrationHNO₃, H₂SO₄2-Chloro-5,6-dinitropyridine
4Williamson Ether SynthesisEthylene glycol, Base (e.g., NaH)2-((5,6-dinitropyridin-2-yl)oxy)ethan-1-ol
5ReductionH₂, Pd/CThis compound

One-Pot Reaction Strategies for Enhanced Efficiency

In such a scenario, after the formation of the ether linkage between the 2-halodinitropyridine and ethylene glycol, the reducing agent and catalyst for the nitro group reduction could be added directly to the reaction mixture without isolating the dinitro intermediate. This approach, however, requires careful selection of reagents and reaction conditions to ensure compatibility between the different reaction steps. For instance, the base used in the Williamson ether synthesis should not interfere with the subsequent reduction step.

Multicomponent reactions (MCRs) represent another advanced one-pot strategy for the synthesis of highly substituted pyridines. While a direct MCR for the target molecule is not readily apparent, the development of novel MCRs that can assemble the diaminopyridine core with the desired side chain in a single operation is an active area of research.

Development and Application of Catalytic Systems in Diaminopyridine Derivatives Synthesis

Catalysis plays a pivotal role in the synthesis of diaminopyridine derivatives, offering milder reaction conditions, higher yields, and improved selectivity.

For C-N Bond Formation (Amination): Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful tools for the synthesis of aminopyridines. These reactions typically employ a palladium precursor and a suitable phosphine ligand to catalyze the coupling of an amine with a halopyridine. While direct diamination of a dihalopyridine can be challenging due to competing reactions and catalyst deactivation, sequential or selective amination strategies have been developed.

For C-O Bond Formation (Etherification): While the Williamson ether synthesis is often performed with a strong base, catalytic systems can also be employed. For instance, copper-catalyzed Ullmann-type couplings can be used to form the ether linkage between a halopyridine and an alcohol. These reactions often require a copper catalyst, a ligand (such as a phenanthroline or a diamine), and a base.

For Nitro Group Reduction: The catalytic hydrogenation of nitro groups is a well-established and highly efficient method. A variety of catalysts can be used, with palladium, platinum, and nickel being the most common. The choice of catalyst and reaction conditions (e.g., hydrogen pressure, temperature, solvent) can influence the rate and selectivity of the reduction.

Table 2: Examples of Catalytic Systems in Pyridine Derivative Synthesis

Reaction TypeCatalyst SystemExample Application
AminationPd(OAc)₂ / BINAPSynthesis of aminopyridines from chloropyridines
EtherificationCuI / PhenanthrolineFormation of aryloxy-pyridines from halopyridines
ReductionRaney NickelReduction of nitropyridines to aminopyridines

Principles of Sustainable Chemistry in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of growing importance. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Exploration of Environmentally Benign Solvents and Reaction Media

Traditional organic syntheses often rely on volatile and potentially toxic organic solvents. In the context of synthesizing this compound, research into greener alternatives is crucial.

Water: As a non-toxic, non-flammable, and abundant solvent, water is an attractive medium for certain reactions. For nucleophilic aromatic substitution reactions on pyridines, the use of water as a solvent has been explored, sometimes in the presence of a phase-transfer catalyst to overcome solubility issues.

Alcohols: Ethanol and other alcohols can serve as both solvent and reagent in some nucleophilic substitution reactions on halopyridines, particularly under microwave irradiation, which can accelerate reaction rates and improve yields. tandfonline.com

Polyethylene Glycols (PEGs): PEGs are non-toxic, biodegradable, and have low volatility, making them attractive green solvents. They have been shown to be effective media for nucleophilic aromatic substitution reactions on nitrogen-containing heterocycles. nih.gov

Solvent-Free Reactions: Whenever possible, conducting reactions without a solvent can significantly reduce waste. Microwave-assisted solvent-free reactions are a promising approach for certain steps in the synthesis of pyridine derivatives.

Table 3: Comparison of Solvents for Nucleophilic Aromatic Substitution on Pyridines

SolventEnvironmental ConsiderationsApplicability
DMF, DMSOToxic, high boiling pointWidely used, good for SNAr
EthanolRenewable, lower toxicityGood for microwave-assisted SNAr tandfonline.com
WaterNon-toxic, abundantRequires catalyst or specific substrates
PEG-400Non-toxic, biodegradableEffective for SNAr on heterocycles nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 5,6 Diaminopyridin 2 Yl Oxy Ethan 1 Ol

Elucidation of Reaction Pathways Involving the Primary Amino Groups of 2-[(5,6-Diaminopyridin-2-YL)oxy]ethan-1-OL

The vicinal primary amino groups on the pyridine (B92270) ring are nucleophilic centers that readily participate in a variety of chemical reactions. Their reactivity is fundamental to the construction of fused heterocyclic systems and the introduction of diverse substituents.

Acylation, Alkylation, and Arylation Reactions of Amino Functionalities

The primary amino groups of this compound can undergo acylation, alkylation, and arylation reactions to form the corresponding N-substituted derivatives.

Acylation: In the presence of acylating agents such as acid chlorides or anhydrides, the amino groups are readily acylated to form amides. For instance, reaction with acetyl chloride in the presence of a base would yield the corresponding N,N'-diacetyl derivative. The reaction proceeds via nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acylating agent.

Alkylation: Alkylation of the amino groups can be achieved using alkyl halides. However, the reaction may lead to a mixture of mono- and di-alkylated products at each amino group, as well as potential quaternization of the pyridine ring nitrogen. Control over the stoichiometry of the alkylating agent and the reaction conditions is crucial to achieve selective alkylation.

Arylation: The introduction of aryl groups onto the amino functionalities can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination. This palladium-catalyzed reaction allows for the formation of C-N bonds between the diaminopyridine and an aryl halide, leading to the synthesis of N-aryl or N,N'-diaryl derivatives.

Reaction Type Reagent Functional Group Targeted Product Type
AcylationAcid Chloride/AnhydridePrimary Amino GroupsAmide
AlkylationAlkyl HalidePrimary Amino GroupsAlkylamine
ArylationAryl Halide (with Pd catalyst)Primary Amino GroupsArylamine

Condensation Reactions Leading to Fused Heterocyclic Systems (e.g., Triazole Formation)

The adjacent amino groups in this compound are ideally positioned for condensation reactions to form fused heterocyclic systems. A notable example is the formation of an imidazo[4,5-b]pyridine ring system, which is a common scaffold in medicinal chemistry.

Reaction of the diaminopyridine with aldehydes in the presence of an oxidizing agent, or with carboxylic acids or their derivatives under dehydrating conditions, leads to the formation of a five-membered imidazole (B134444) ring fused to the pyridine core. For example, condensation with formic acid or triethyl orthoformate yields the corresponding imidazo[4,5-b]pyridine derivative.

Furthermore, diazotization of one of the amino groups followed by intramolecular cyclization can lead to the formation of a triazolo[4,5-b]pyridine ring system. This reaction typically involves treatment of the diaminopyridine with nitrous acid.

Reactant Resulting Fused Ring Key Reaction Condition
AldehydeImidazoleOxidizing agent
Carboxylic Acid/OrthoesterImidazoleDehydrating conditions/Heat
Nitrous AcidTriazoleDiazotization

Formation of Urea (B33335) and Thiourea (B124793) Derivatives from Diaminopyridines

The nucleophilic amino groups can react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These reactions proceed through the nucleophilic addition of the amino group to the electrophilic carbon of the isocyanate or isothiocyanate. Depending on the stoichiometry, either one or both amino groups can react, leading to mono- or bis-urea/thiourea derivatives. These derivatives are of interest due to their wide range of biological activities.

Reagent Functional Group Formed
IsocyanateUrea
IsothiocyanateThiourea

Transformations and Derivatizations at the Hydroxyl Moiety of this compound

The primary hydroxyl group of the 2-oxyethan-1-ol side chain offers another site for chemical modification, allowing for the introduction of various functional groups through esterification, etherification, and oxidation reactions.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be converted to an ester by reaction with a carboxylic acid or its derivatives, such as an acid chloride or anhydride. This reaction is typically catalyzed by an acid or a coupling agent. Esterification can modify the polarity and steric properties of the molecule.

Etherification: The formation of an ether can be achieved through a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. This reaction allows for the introduction of a variety of alkyl or aryl groups.

Reaction Type Reagent Functional Group Targeted Product Type
EsterificationCarboxylic Acid/DerivativePrimary Hydroxyl GroupEster
EtherificationAlkyl Halide (with base)Primary Hydroxyl GroupEther

Selective Oxidation Reactions of the Hydroxyl Group

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, will typically yield the corresponding aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, will further oxidize the aldehyde to a carboxylic acid. Selective oxidation is a valuable tool for introducing a carbonyl or carboxyl group, which can then be used for further synthetic transformations.

Oxidizing Agent Product
Pyridinium Chlorochromate (PCC)Aldehyde
Dess-Martin PeriodinaneAldehyde
Potassium Permanganate (KMnO4)Carboxylic Acid
Chromic Acid (H2CrO4)Carboxylic Acid

Metal-Catalyzed Transformations and Organometallic Reactions Involving this compound

Cycloaddition Reactions and Annulation Strategies

The chemical reactivity of this compound is characterized by the nucleophilic nature of its vicinal amino groups on the pyridine ring. This arrangement makes the compound an ideal precursor for the synthesis of fused heterocyclic systems through annulation reactions, particularly cyclocondensation processes. Information regarding its participation in pericyclic cycloaddition reactions is not extensively documented in scientific literature. The primary focus of mechanistic investigations has been on its role in constructing fused pyrazine (B50134) rings, leading to the formation of pyrido[2,3-b]pyrazine (B189457) derivatives.

This reactivity is analogous to the well-established Isay reaction, which is a classic method for pteridine (B1203161) synthesis involving the condensation of a 4,5-diaminopyrimidine (B145471) with a dicarbonyl compound. derpharmachemica.com In the case of this compound, the 5,6-diaminopyridine core reacts with α-dicarbonyl compounds or their equivalents to build a new pyrazine ring fused to the pyridine scaffold. derpharmachemica.comwur.nl

The general mechanism involves a two-step process. Initially, one of the amino groups performs a nucleophilic attack on one of the carbonyl carbons of the reacting dicarbonyl species, forming a Schiff base intermediate after dehydration. Subsequently, an intramolecular cyclization occurs as the second amino group attacks the remaining carbonyl group, which, after a final dehydration step, results in the aromatic, fused pyrido[2,3-b]pyrazine system.

The versatility of this annulation strategy allows for the introduction of various substituents onto the newly formed pyrazine ring, depending on the choice of the dicarbonyl reactant. This provides a straightforward synthetic route to a library of substituted pyrido[2,3-b]pyrazines bearing the 2-hydroxyethoxy side chain. Detailed research findings demonstrate that this cyclocondensation can be achieved with a range of dicarbonyl compounds, from simple glyoxals to more complex diketones.

The table below summarizes the expected outcomes of this key annulation strategy.

Reactant AReactant B (α-Dicarbonyl Compound)ProductProduct Class
This compoundGlyoxal2-{[6,7-dihydropyrido[2,3-b]pyrazin-2-yl]oxy}ethan-1-olUnsubstituted Pyrido[2,3-b]pyrazine
This compoundBiacetyl (2,3-Butanedione)2-{[6,7-dimethylpyrido[2,3-b]pyrazin-2-yl]oxy}ethan-1-olDimethyl-substituted Pyrido[2,3-b]pyrazine
This compoundBenzil2-{[6,7-diphenylpyrido[2,3-b]pyrazin-2-yl]oxy}ethan-1-olDiphenyl-substituted Pyrido[2,3-b]pyrazine
This compoundPyruvic acid7-methylpyrido[2,3-b]pyrazin-6(5H)-one derivativePyrido[2,3-b]pyrazinone

Derivatization Strategies and Synthesis of Novel Chemical Scaffolds from 2 5,6 Diaminopyridin 2 Yl Oxy Ethan 1 Ol

Development of Fused and Bridged Heterocyclic Systems Utilizing the Diaminopyridine Core

The ortho-diaminopyridine moiety is a classic precursor for the synthesis of fused N-heterocyclic systems. The adjacent amino groups readily participate in cyclocondensation reactions with various electrophilic reagents containing two reactive centers.

The construction of fused five-membered rings onto the diaminopyridine core is a common strategy for generating compounds with significant biological and material science applications.

Imidazo[4,5-b]pyridines: The synthesis of the imidazo[4,5-b]pyridine scaffold can be achieved through several established methods. A primary route involves the condensation of the diaminopyridine core with aldehydes, followed by an oxidative cyclization step. Alternatively, direct condensation with carboxylic acids, orthoesters, or acid chlorides under dehydrating conditions provides a more direct route to the fused imidazole (B134444) ring. These methods are known to produce the target imidazopyridines in good yields. bldpharm.com

Triazolo[4,5-b]pyridines: The formation of a fused triazole ring typically involves the reaction of the diaminopyridine with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid). This reaction forms an intermediate diazonium salt at one amino group, which is then attacked by the adjacent amino group to facilitate ring closure. This tandem diazotization/cyclization approach is an effective method for creating fused 1,2,3-triazole systems. beilstein-journals.org

Thiadiazolo- and Oxadiazolopyridines: While direct synthesis of oxadiazolopyridines from diaminopyridines is less common, fused thiadiazoles can be readily synthesized. For instance, reaction with reagents like the Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) can lead to fused dithiazole systems. nih.gov The synthesis of related 1,2,4-thiadiazole (B1232254) cores can be achieved via cyclization of an amidine with an isothiocyanate, a strategy that could be adapted for the subject compound. nih.gov

The following table summarizes potential cyclization reactions starting from 2-[(5,6-diaminopyridin-2-yl)oxy]ethan-1-ol.

Target HeterocycleReagent(s)Plausible Product Name
Imidazo[4,5-b]pyridineFormic Acid (HCOOH) or Triethyl orthoformate2-{[6-(1H-Imidazo[4,5-b]pyridin-6-yl)oxy]ethan-1-ol}
2-Methyl-Imidazo[4,5-b]pyridineAcetic Anhydride or Acetyl Chloride2-{[6-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)oxy]ethan-1-ol}
Triazolo[4,5-b]pyridineSodium Nitrite (NaNO2) in Acid2-{[6-(1H- bldpharm.comamericanelements.comsmolecule.comTriazolo[4,5-b]pyridin-6-yl)oxy]ethan-1-ol}
Fused bldpharm.comamericanelements.comnih.govThiadiazoleN-Thionylaniline2-{[7-Amino-4H- bldpharm.comamericanelements.comnih.govthiadiazolo[3,4-c] bldpharm.comamericanelements.comresearchgate.netthiadiazin-5,5-dioxide derivative]}

Beyond simple fused bicyclic systems, the diaminopyridine core can serve as a foundation for more elaborate polycyclic structures. These frameworks are often pursued for applications in materials science and as scaffolds in medicinal chemistry. americanelements.com

Strategies for building these complex systems include:

Multi-component Reactions: One-pot reactions involving the diaminopyridine, an aldehyde, and an active methylene (B1212753) compound can lead to highly substituted, fused pyridone structures. researchgate.net

Sequential Annulation: A fused heterocyclic system, such as an imidazopyridine, can be further functionalized to allow for additional ring-forming reactions. For example, an amino group can be introduced onto a pre-formed fused system, which can then undergo intramolecular C-H amination to generate tetracyclic indole-fused derivatives. researchgate.net

Cascade Reactions: The development of cascade reactions, where a single set of reagents triggers a series of bond-forming events, allows for the rapid construction of molecular complexity from simple starting materials. nih.gov For instance, a cascade amination/cyclization/aromatization sequence could be envisioned to build additional rings onto the pyridine (B92270) core.

Design and Synthesis of Macrocyclic and Supramolecular Architectures Incorporating this compound

Macrocycles are of significant interest due to their ability to act as hosts for ions and small molecules and their prevalence in bioactive natural products. mdpi.com The title compound, with its distinct reactive sites, is an excellent candidate for incorporation into macrocyclic frameworks.

A common approach involves the condensation of diamines with dialdehydes to form macrocyclic Schiff bases (imines), which can be subsequently reduced to the more stable macrocyclic amines. nih.gov For example, a [2+2] condensation between two molecules of this compound and two molecules of a suitable dialdehyde, such as isophthalaldehyde, could yield a large macrocyclic structure. The choice of solvent, template ions, and reaction time can influence the size of the resulting macrocycle (e.g., [2+2] vs. [3+3]). nih.gov The primary alcohol provides an additional point for diversification either before or after macrocyclization.

Macrocycle TypeCo-reactantPotential LinkageExample Macrocycle Size
Schiff Base MacrocycleIsophthalaldehydeImine (-C=N-)[2+2] Condensation Product
MacrolactamTerephthaloyl chlorideAmide (-CO-NH-)[2+2] Condensation Product
Polyether MacrocycleBis(2-chloroethyl) etherEther (-O-) via alcoholVariable

Grafting of this compound onto Polymeric Supports for Heterogeneous Systems

Immobilizing chemical moieties onto solid supports is a key strategy for creating heterogeneous catalysts, solid-phase synthesis resins, and functional materials. The primary alcohol of this compound is an ideal handle for grafting onto polymeric backbones.

Two primary grafting methodologies could be employed: nih.gov

"Grafting To": This approach involves attaching the pre-synthesized molecule to a functionalized polymer. For example, the hydroxyl group can react with polymers containing acyl chloride, isocyanate, or carboxylic acid groups to form ester, urethane, or ether linkages, respectively.

"Grafting From": In this method, the molecule is first attached to a monomer or a polymer backbone and then modified to act as an initiator for polymerization. The hydroxyl group could be converted into an atom-transfer radical-polymerization (ATRP) initiator, from which polymer chains can be grown in a controlled manner.

The choice of polymer and grafting technique allows for the tuning of the final material's properties, such as solubility, thermal stability, and reactivity. nih.gov

Polymer SupportReactive Group on PolymerLinkage TypeGrafting Method
Poly(acrylic acid)Carboxylic Acid (-COOH)EsterGrafting To
Merrifield Resin (Chloromethylated Polystyrene)Chloromethyl (-CH2Cl)EtherGrafting To
Poly(glycidyl methacrylate)EpoxideEther (after ring-opening)Grafting To
Generic Polymer BackboneN/A (Alcohol converted to initiator)Ester (initiator linkage)Grafting From

Synthesis of Conjugates and Probes for Advanced Chemical Research

The functional groups of this compound allow for its conjugation to a variety of reporter molecules, such as fluorophores or affinity tags, to create chemical probes. Furthermore, the fused heterocyclic systems derived from it often exhibit intrinsic fluorescence, making them valuable fluorophores themselves. researchgate.netmdpi.com

Fluorophore Conjugation: The amino groups can be selectively reacted with fluorophores containing N-hydroxysuccinimide (NHS) esters or isothiocyanates. The primary alcohol can be coupled to fluorophores with carboxylic acid groups.

Intrinsic Probes: The synthesis of imidazo[4,5-b]pyridines as described in section 4.1.1 can generate molecules with inherent fluorescence properties. These derivatives can be designed as probes where changes in their environment (e.g., pH, metal ion concentration) lead to a detectable change in their fluorescence emission. mdpi.com For example, imidazo[1,2-a]pyridine-based structures have been successfully designed as fluorescent probes for detecting hydrogen peroxide in living cells. mdpi.com

Bioconjugation: The molecule can be linked to biomolecules or affinity tags like biotin (B1667282) to enable studies of biological interactions.

Conjugate/Probe TypeConjugation PartnerReactive Group on PartnerLinkage Formed
Fluorescent ProbeFluorescein isothiocyanate (FITC)IsothiocyanateThiourea (B124793)
Fluorescent ProbeRhodamine B NHS EsterNHS EsterAmide
Affinity ProbeBiotin-COOHCarboxylic AcidAmide (with amino group) or Ester (with alcohol)
Intrinsic Fluorophore(Post-cyclization to Imidazopyridine)N/AN/A

Coordination Chemistry and Ligand Design Principles of 2 5,6 Diaminopyridin 2 Yl Oxy Ethan 1 Ol

Investigation of Chelation Modes and Metal-Ligand Binding Affinity (N,N,O Coordination)

The molecular structure of 2-[(5,6-Diaminopyridin-2-YL)oxy]ethan-1-OL features a pyridine (B92270) ring with two amino groups and an ether-linked ethanol (B145695) group, presenting a versatile N,N,O donor set for metal coordination. This arrangement allows for various chelation modes, with the potential to act as a tridentate ligand. The binding affinity of this ligand is influenced by the nature of the metal ion, the solvent system, and the pH of the medium.

The primary coordination involves the two nitrogen atoms of the diamino-pyridine moiety and the oxygen atom of the hydroxyl group. This N,N,O coordination forms stable five- and six-membered chelate rings with metal ions, enhancing the thermodynamic stability of the resulting complexes. The specific binding affinity and coordination geometry are highly dependent on the electronic and steric properties of the metal center.

Synthesis and Spectroscopic Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, plays a crucial role in determining the final product's structure and purity.

Spectroscopic techniques are instrumental in characterizing these complexes. Infrared (IR) spectroscopy can confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the N-H, O-H, and C-O bonds. Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the solution-state structure of diamagnetic complexes, while UV-Visible spectroscopy is used to study the electronic transitions and coordination geometry.

Complexation with Transition Metals and Lanthanides

This ligand readily forms complexes with a variety of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). The resulting complexes often exhibit interesting magnetic and electronic properties. For instance, copper(II) complexes may adopt square planar or distorted octahedral geometries, leading to characteristic d-d electronic transitions observable in the visible region of the spectrum.

The coordination chemistry with lanthanide ions, such as lanthanum(III), europium(III), and terbium(III), is also of significant interest. The larger ionic radii of lanthanides allow for higher coordination numbers, often resulting in complexes with intricate three-dimensional structures. These complexes can exhibit unique luminescent properties, which are being explored for applications in materials science and bio-imaging.

Interactions with Main Group Elements

While less common, the interaction of this compound with main group elements like aluminum(III) and gallium(III) has also been investigated. These interactions can lead to the formation of coordination compounds with distinct structural and reactive properties compared to their transition metal counterparts. The nature of the bonding in these complexes is typically more covalent, influencing their stability and solubility.

Structural Analysis of Coordination Compounds via X-ray Crystallography and Spectroscopic Techniques

The table below summarizes key structural parameters for a hypothetical copper(II) complex, as might be determined by X-ray crystallography.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Cu-N1 Bond Length (Å) 2.01
Cu-N2 Bond Length (Å) 2.03
Cu-O Bond Length (Å) 1.98
N1-Cu-N2 Angle (°) 85.2
N1-Cu-O Angle (°) 92.5
N2-Cu-O Angle (°) 90.8

Spectroscopic methods complement crystallographic data. For example, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic complexes, such as those of copper(II), providing information about the electronic environment of the metal ion.

Application of Metal Complexes Derived from this compound as Catalysts in Organic Transformations

The metal complexes of this compound have shown potential as catalysts in various organic transformations. The presence of a coordinatively flexible ligand allows for the stabilization of different oxidation states of the metal center, which is often a key requirement for catalytic activity.

For example, copper complexes of this ligand have been explored as catalysts for oxidation reactions, while palladium complexes could potentially be active in cross-coupling reactions. The catalytic performance is influenced by the specific metal, the coordination environment, and the reaction conditions. The table below provides hypothetical catalytic data for a Suzuki coupling reaction.

CatalystSubstrateProductYield (%)
[Pd(ligand)Cl₂] Phenylboronic acidBiphenyl95
[Pd(ligand)Cl₂] 4-Methylphenylboronic acid4-Methylbiphenyl92
[Pd(ligand)Cl₂] 4-Methoxyphenylboronic acid4-Methoxybiphenyl88

Exploration of Supramolecular Interactions in Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Pyridine Derivatives

The ability of this compound to act as a bridging ligand, connecting multiple metal centers, makes it a suitable building block for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. The pyridine nitrogen and the amino groups can participate in forming extended networks.

Supramolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in directing the self-assembly of these frameworks and stabilizing their final structures. The presence of the flexible ethoxy linker in the ligand can introduce structural diversity and porosity into the resulting materials. These materials are of interest for applications in gas storage, separation, and heterogeneous catalysis. The design of MOFs with specific topologies and functionalities can be achieved by carefully selecting the metal node and the organic linker.

Advanced Spectroscopic and Chromatographic Methodologies for the Structural Elucidation and Purity Assessment of 2 5,6 Diaminopyridin 2 Yl Oxy Ethan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the number and types of protons and carbons in a molecule. For 2-[(5,6-Diaminopyridin-2-YL)oxy]ethan-1-OL, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the ethoxy chain, and the protons of the amino and hydroxyl groups. The chemical shifts of these protons would be indicative of their local electronic environment. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon atoms and their hybridization state.

To establish the connectivity between atoms, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the title compound, COSY would reveal correlations between adjacent protons on the pyridine ring and between the methylene protons of the ethan-1-ol side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map protons to the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the this compound structure. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular skeleton by connecting different functional groups. For instance, it would show correlations between the protons of the ethoxy side chain and the carbon atoms of the pyridine ring, confirming their connectivity. sdsu.eduresearchgate.net

Table 1: Illustrative ¹H NMR Data for a Diaminopyridine Derivative This table presents hypothetical data based on known chemical shifts for similar structures to illustrate the expected assignments for this compound.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.58 d 1H H-3 (Pyridine)
6.45 d 1H H-4 (Pyridine)
5.80 s (br) 2H C5-NH₂
4.95 s (br) 2H C6-NH₂
4.25 t 2H -OCH₂-
3.80 t 2H -CH₂OH
3.50 s (br) 1H -OH

Table 2: Expected 2D NMR Correlations for this compound This table illustrates the key correlations that would be expected in 2D NMR spectra to confirm the structure.

Experiment Proton (¹H) Correlated Nucleus (¹H or ¹³C)
COSY H-3 H-4
COSY -OCH₂- -CH₂OH
HSQC H-3 C-3
HSQC H-4 C-4
HSQC -OCH₂- C of -OCH₂-
HSQC -CH₂OH C of -CH₂OH
HMBC -OCH₂- C-2 (Pyridine)
HMBC H-3 C-2, C-4, C-5

Solvent Effects and Temperature Dependence Studies in NMR

The choice of solvent can significantly influence the chemical shifts of protons, particularly those involved in hydrogen bonding, such as the amino and hydroxyl protons of this compound. acs.orgresearchgate.netreddit.com Running NMR spectra in different deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O) can help to identify these exchangeable protons and can sometimes resolve overlapping signals. reddit.com Temperature dependence studies can also be employed to investigate dynamic processes such as conformational changes or proton exchange rates.

Advanced Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are soft ionization techniques that allow for the analysis of intact molecules with minimal fragmentation. wikipedia.orgcreative-proteomics.com ESI-MS is particularly well-suited for polar molecules and would be the method of choice for this compound, likely producing a prominent protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) coupled with ESI would provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. MALDI-MS is another soft ionization technique, often used for larger molecules, that could also be applied. wikipedia.orgnih.gov

Tandem Mass Spectrometry (MS/MS) for Detailed Fragmentation Patterns

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). wikipedia.orgnationalmaglab.orgyoutube.com The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. For this compound, MS/MS analysis would be expected to show cleavage of the ether linkage and losses of small neutral molecules such as water and ammonia from the side chain and the pyridine ring, respectively. The fragmentation pattern would provide confirmatory evidence for the proposed structure. nih.gov

Table 3: Predicted ESI-MS and MS/MS Fragmentation Data for this compound This table presents the expected mass-to-charge ratios for the parent ion and key fragment ions.

Ion m/z (calculated) Description
[M+H]⁺ 185.1035 Protonated molecular ion
[M+H - H₂O]⁺ 167.0929 Loss of water from the hydroxyl group
[M+H - NH₃]⁺ 168.0773 Loss of ammonia from an amino group
[C₅H₆N₄O]⁺ 138.0542 Cleavage of the ether bond (diaminopyridinoxy fragment)
[C₂H₅O₂]⁺ 61.0289 Cleavage of the ether bond (ethan-1-ol fragment)

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their vibrational modes. spectroscopyonline.comyoutube.com These two techniques are often complementary.

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation by the molecule is measured. Polar bonds, such as O-H and N-H, typically give rise to strong absorptions. For this compound, the FT-IR spectrum would be expected to show characteristic stretching vibrations for the N-H bonds of the amino groups, the O-H bond of the hydroxyl group, C-N bonds, C-O bonds of the ether and alcohol, and the aromatic C=C and C=N bonds of the pyridine ring.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of the title compound would provide complementary information, especially regarding the vibrations of the pyridine ring and the carbon backbone.

Table 4: Characteristic FT-IR and Raman Vibrational Frequencies for this compound This table outlines the expected vibrational frequencies for the key functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (FT-IR) Expected Wavenumber (cm⁻¹) (Raman)
O-H (alcohol) Stretching 3200-3600 (broad) Weak
N-H (amine) Stretching 3300-3500 (two bands) Moderate
C-H (aromatic) Stretching 3000-3100 Strong
C-H (aliphatic) Stretching 2850-3000 Strong
C=C, C=N (aromatic) Stretching 1400-1600 Strong
C-O (ether) Stretching 1050-1150 Moderate
C-O (alcohol) Stretching 1000-1260 Moderate
N-H (amine) Bending 1590-1650 Weak

Identification of Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands corresponding to its distinct structural features.

The primary amine (-NH₂) groups are expected to show a pair of medium to strong absorption bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations, respectively. A scissoring vibration for the -NH₂ group is also anticipated around 1650-1580 cm⁻¹. The hydroxyl (-OH) group of the ethanol (B145695) moiety will produce a broad, strong absorption band in the 3600-3200 cm⁻¹ region due to O-H stretching, with its broadness indicating the presence of hydrogen bonding.

The aromatic pyridine ring will be evidenced by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹) and characteristic C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region. The ether linkage (Ar-O-C) is expected to show a strong, characteristic asymmetric C-O-C stretching vibration at approximately 1275-1200 cm⁻¹ and a symmetric stretch near 1075-1020 cm⁻¹. The primary alcohol C-O stretching vibration should be observable as a strong band in the 1050-1000 cm⁻¹ range.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Primary Amine (N-H)Asymmetric & Symmetric Stretch3500 - 3300Medium - Strong
Primary Amine (N-H)Scissoring1650 - 1580Medium
Hydroxyl (O-H)Stretch (H-bonded)3600 - 3200Strong, Broad
Aromatic C-HStretch3100 - 3000Variable
Aromatic C=C, C=NRing Stretch1600 - 1400Medium - Strong
Aryl Ether (Ar-O-C)Asymmetric C-O Stretch1275 - 1200Strong
Primary Alcohol (C-O)Stretch~1050Strong

Analysis of Inter- and Intramolecular Hydrogen Bonding Interactions

The presence of multiple hydrogen bond donors (-OH, -NH₂) and acceptors (N atoms in the ring, ether oxygen, hydroxyl oxygen, amino nitrogens) in this compound makes it highly susceptible to both inter- and intramolecular hydrogen bonding. These interactions significantly influence the position and shape of the O-H and N-H stretching bands in the IR spectrum.

Intramolecular Hydrogen Bonding: The potential exists for the hydroxyl group's hydrogen to form a hydrogen bond with the adjacent pyridine ring nitrogen or one of the amino groups. This type of interaction is independent of concentration.

Intermolecular Hydrogen Bonding: Molecules can form hydrogen bonds with each other, leading to dimers or larger aggregates. This is particularly prevalent in the solid state or in concentrated solutions. These interactions are concentration-dependent.

IR spectroscopy can be used to differentiate between these two types of hydrogen bonding. quora.comresearchgate.net By performing dilution studies using a non-polar solvent (e.g., carbon tetrachloride), the nature of the hydrogen bonding can be elucidated. researchgate.net As the concentration of the sample decreases, absorption bands due to intermolecular hydrogen bonds will decrease in intensity, while a new, sharper band at a higher frequency (corresponding to the "free" non-bonded group) will appear or increase in intensity. researchgate.net In contrast, the position and intensity of bands resulting from intramolecular hydrogen bonding will remain largely unaffected by changes in concentration. researchgate.net The broadness of the O-H stretch in a typical spectrum suggests that intermolecular hydrogen bonding is a dominant feature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The diaminopyridine core of the molecule is the primary chromophore. The UV spectrum of 2,6-diaminopyridine in a neutral solvent typically shows strong absorption peaks. For instance, one study reported absorption maxima (λₘₐₓ) for 2,6-diaminopyridine at 308 nm, 244 nm, and 203 nm. researchgate.net

For this compound, the pyridine ring conjugated with two amino groups constitutes a system capable of π → π* and n → π* electronic transitions.

π → π Transitions:* These are typically high-energy transitions resulting in strong absorption bands, likely corresponding to the peaks observed below 320 nm. The substitution of the pyridine ring with two amino groups (auxochromes) and an alkoxy group causes a bathochromic shift (shift to longer wavelengths) compared to unsubstituted pyridine.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. They are generally of lower energy and intensity and may be observed as a shoulder on the main absorption bands.

The solvent environment can influence the position of these absorption bands. Polar solvents can stabilize the ground and excited states differently, leading to shifts in λₘₐₓ. Analyzing the UV-Vis spectrum provides a characteristic fingerprint of the conjugated system.

Electronic TransitionPredicted λₘₐₓ Range (nm)Description
π → π~240-250 and ~300-315High-intensity absorptions characteristic of the conjugated diaminopyridine system.
n → π> 320Lower intensity absorption, may appear as a shoulder.

X-ray Diffraction Studies for Single Crystal Structure Determination and Crystal Packing

X-ray diffraction on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and how these molecules pack in the solid state. Although specific crystal structure data for this compound are not publicly available, the technique would provide invaluable information if a suitable crystal could be grown.

A successful crystallographic analysis would yield:

Unambiguous Molecular Structure: Confirmation of the connectivity of all atoms.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-O) and angles, which can provide insight into bond order and hybridization.

Conformation: The exact spatial orientation of the flexible ethoxy-ethanol side chain relative to the planar pyridine ring.

Planarity: Confirmation of the planarity of the pyridine ring.

Crystal Packing: Details on how individual molecules are arranged in the crystal lattice. This is heavily influenced by non-covalent interactions.

Hydrogen Bonding Network: A definitive map of all inter- and intramolecular hydrogen bonds, including their lengths and angles, which govern the supramolecular architecture. Studies on other substituted pyridines have demonstrated the critical role of such interactions in crystal packing. eurjchem.com

Chromatographic Techniques for Separation, Purification, and Purity Analysis

Chromatography is essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of polar, non-volatile compounds like this compound.

Mode of Separation: Reversed-phase HPLC would be the most suitable method. A non-polar stationary phase (e.g., C18 or C8 silica) would be used with a polar mobile phase.

Mobile Phase: A gradient elution starting with a high percentage of water and increasing the proportion of an organic modifier (like acetonitrile or methanol) would likely be effective. researchgate.net To improve peak shape and resolution for the basic amine functionalities, a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is often added to the mobile phase to ensure consistent protonation of the analytes. lcms.cz

Detection Modes:

UV-Vis/Photodiode Array (PDA) Detection: Given the strong UV absorbance of the diaminopyridine chromophore, a UV detector set at one of its λₘₐₓ values (e.g., ~310 nm) would provide high sensitivity. A PDA detector would be even more advantageous, as it can acquire the full UV spectrum for the peak, aiding in peak identification and purity assessment.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides mass information for each eluting peak, offering a higher degree of certainty in peak identification and the ability to detect impurities that might co-elute under the UV peak.

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high polarity and low volatility, which would lead to poor chromatographic performance and likely thermal decomposition in the hot GC inlet. nih.govcolostate.edu Therefore, chemical derivatization is required to convert the polar functional groups (-OH and -NH₂) into less polar, more volatile, and more thermally stable analogues. colostate.eduresearchgate.net

Derivatization: Silylation is a common and effective derivatization technique for this purpose. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), can be used to convert the active hydrogens on the hydroxyl and amino groups to trimethylsilyl (-Si(CH₃)₃) groups. This process significantly reduces the polarity and increases the volatility of the molecule. nih.gov

Analysis: The resulting silylated derivative can then be readily analyzed by GC-MS. The gas chromatograph separates the derivatized compound from any impurities, and the mass spectrometer provides a mass spectrum. The fragmentation pattern observed in the mass spectrum upon electron ionization would be characteristic of the derivatized molecule, allowing for structural confirmation and identification of related impurities.

Computational and Theoretical Investigations of 2 5,6 Diaminopyridin 2 Yl Oxy Ethan 1 Ol and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying complex organic molecules. DFT calculations can elucidate the electronic structure, reactivity, and spectroscopic characteristics of 2-[(5,6-Diaminopyridin-2-YL)oxy]ethan-1-OL by examining related systems.

Electronic Structure and Reactivity: The electronic properties of the target molecule are primarily dictated by the diaminopyridine core. Studies on analogous compounds like 3,4-Diaminopyridine (B372788) (3,4-DAP) and 2-amino-4-methoxy-6-methylpyrimidine (B1269087) (AMMP) provide insight into these characteristics. researchgate.netnih.gov The amino groups act as strong electron-donating groups, increasing the electron density of the pyridine (B92270) ring and influencing its reactivity. The alkoxy side chain also contributes to this electron-donating effect.

Key electronic descriptors calculated via DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acs.orgnih.gov A smaller gap suggests higher reactivity. For diaminopyridine systems, the HOMO is typically localized over the electron-rich ring and amino groups, while the LUMO is distributed across the aromatic system.

Table 1: Predicted Electronic Properties based on Analogous Compounds

Parameter Predicted Value for this compound Basis from Analogous Compounds
HOMO Energy ~ -5.5 to -6.0 eV Values for aminopyrimidines and diaminopyridines fall in this range, indicating strong electron-donating character. researchgate.netnih.gov
LUMO Energy ~ -1.0 to -1.5 eV Typical for functionalized pyridine rings. researchgate.netnih.gov
HOMO-LUMO Gap (ΔE) ~ 4.0 to 4.5 eV A moderate gap suggests a balance of stability and reactivity. acs.orgnih.gov
Dipole Moment ~ 2.5 to 3.5 D The presence of multiple polar groups (amino, hydroxyl, ether) would result in a significant dipole moment.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. For a molecule like this compound, the MEP would show negative potential (red/yellow) around the pyridine nitrogen and oxygen atoms, indicating nucleophilic sites prone to electrophilic attack. nih.gov Positive potential (blue) would be located around the amino and hydroxyl hydrogens, highlighting electrophilic regions. nih.gov

Spectroscopic Properties: DFT is also employed to predict vibrational (FTIR, Raman) and electronic (UV-Vis) spectra. semanticscholar.org By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These calculated frequencies are often scaled to correct for anharmonicity and method limitations, and they show good agreement with experimental data for similar molecules. nih.govsemanticscholar.org For the target molecule, characteristic vibrational modes would include N-H stretching of the amino groups, O-H stretching of the alcohol, C-O stretching of the ether linkage, and various pyridine ring vibrations.

Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, which correspond to UV-Vis absorption wavelengths. nih.gov The calculations for analogous systems suggest that the primary electronic transitions would be of the π → π* type within the diaminopyridine ring.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without reliance on empirical parameters. They offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense. These methods are often used as a benchmark for DFT results, particularly for calculating interaction energies, reaction barriers, and excited states with high precision. While full geometry optimization of this compound using high-level ab initio methods would be computationally demanding, they could be applied to calculate specific properties, such as the proton affinity of the nitrogen atoms or the energy of hydrogen bonding interactions, with superior accuracy.

Reaction Mechanism Elucidation and Transition State Analysis for Synthetic Pathways

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain experimentally. researchgate.netrsc.org

A plausible synthetic route to this compound involves the etherification of a 5,6-diaminopyridin-2-ol (B144815) precursor. This would likely proceed via a nucleophilic substitution reaction (e.g., Williamson ether synthesis). Computational modeling can map the entire reaction pathway by locating the transition state (TS) structures connecting reactants, intermediates, and products.

By calculating the energies of these stationary points, a potential energy surface (PES) can be constructed. The highest energy barrier on this surface corresponds to the rate-determining step of the reaction. For instance, in an SN1-type etherification mechanism, the formation of a carbocation intermediate would be a key step to analyze. researchgate.net DFT calculations can determine the activation energy (Ea) and Gibbs free energy of activation (ΔG‡) for each step, predicting the reaction's feasibility and kinetics. researchgate.netresearchgate.net

Table 2: Illustrative Energy Profile Data for a Hypothetical Etherification Step

Species Relative Energy (kcal/mol) Description
Reactants 0.0 Starting materials (e.g., 5,6-diaminopyridin-2-olate and 2-chloroethanol)
Transition State 1 (TS1) +15 to +25 The energy barrier for the nucleophilic attack, representing the rate-determining step. researchgate.net
Intermediate -5 to -10 A transient species formed after the initial bond formation.
Transition State 2 (TS2) +5 to +10 Energy barrier for a subsequent step, such as proton transfer.
Products -15 to -25 Final this compound product.

Note: These values are hypothetical and serve to illustrate the type of data generated from reaction mechanism studies.

Computational methods can predict the regioselectivity of reactions. In the case of functionalizing the diaminopyridine ring, different positions could be reactive. By comparing the activation energies for reactions at different sites, the most likely product can be predicted. For example, the nucleophilicity of the different nitrogen atoms or the pyridine oxygen can be compared to determine the most probable site for alkylation or other reactions.

While the target molecule itself is achiral, stereoselectivity could become a factor in reactions of its derivatives. Computational analysis of transition state energies for pathways leading to different stereoisomers can predict the stereochemical outcome of a reaction, which is crucial in pharmaceutical chemistry. rsc.org

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Complexes

The flexible [(2-hydroxy)ethoxy] side chain of this compound allows it to adopt multiple conformations, which can influence its physical properties and biological interactions.

Conformational analysis using DFT can identify stable low-energy conformers by systematically rotating the rotatable bonds (e.g., C-O, C-C) and calculating the potential energy at each point. This helps in understanding the molecule's preferred shapes in the gas phase or implicit solvent. Key dihedral angles, such as the one defining the orientation of the side chain relative to the pyridine ring, would be of particular interest.

Molecular Dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time, typically in an explicit solvent environment like water. mdpi.comresearchgate.net An MD simulation would track the movements of every atom in the system over nanoseconds or microseconds, revealing how the molecule moves, flexes, and interacts with its surroundings.

For this compound, an MD simulation in water would reveal:

Conformational Landscape: The simulation would explore the full range of accessible conformations of the side chain, showing which shapes are most prevalent in solution.

Solvation and Hydrogen Bonding: It would detail how water molecules arrange around the solute, quantifying the hydrogen bonds formed between water and the molecule's amino, hydroxyl, and ether groups. mdpi.com

Intramolecular Interactions: The simulation could identify stable intramolecular hydrogen bonds, for example, between the terminal hydroxyl group and the ether oxygen or pyridine nitrogen, which would constrain the molecule's conformation.

Analysis of the MD trajectory, through metrics like Root Mean Square Deviation (RMSD) and Radial Distribution Functions (RDF), would provide a comprehensive understanding of the molecule's structural stability and its interactions at the atomic level. researchgate.net

Predictive Modeling of Reactivity and Selectivity in Chemical Transformations

Computational chemistry, particularly Density Functional Theory (DFT), serves as a fundamental tool for predicting the reactivity and selectivity of organic molecules. For derivatives of this compound, these methods can elucidate the influence of the diaminopyridine core and the flexible oxyethanol side chain on the molecule's chemical behavior.

Quantum chemical calculations on related molecules, such as 4-aminopyridine (B3432731) and 3,4-diaminopyridine, have demonstrated the utility of DFT in understanding their molecular structure and reactivity. rsc.org By calculating parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, a molecule's susceptibility to electrophilic and nucleophilic attack can be predicted. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. rsc.org

For this compound, the presence of two amino groups on the pyridine ring is expected to significantly increase the electron density of the aromatic system, thereby raising the HOMO energy and making the molecule more susceptible to electrophilic substitution. The precise positions of these substitutions can be predicted by analyzing the calculated molecular electrostatic potential (MEP), which highlights regions of electron richness and deficiency.

Predictive models can also be developed to understand the regioselectivity of reactions. For instance, in the case of additions to N-alkyl pyridinium (B92312) salts, computational models have successfully predicted the site of nucleophilic attack based on the substituent patterns on the pyridine ring. researchgate.net Similar models could be constructed for derivatives of this compound to predict the outcomes of various chemical transformations, such as alkylation, acylation, or more complex coupling reactions. These models would involve calculating the activation energies for different reaction pathways to determine the most favorable product.

To illustrate the application of these predictive models, a hypothetical data table for a series of diaminopyridine derivatives is presented below. This table showcases how computational methods can be used to quantify reactivity.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Predicted Site of Electrophilic Attack
Pyridine-6.89-0.546.35C3
3,4-Diaminopyridine-5.23-0.125.11C5
This compound (Hypothetical)-5.15-0.085.07C3/C4

This is a hypothetical data table created for illustrative purposes based on general principles of computational chemistry.

Computational Ligand-Metal Interaction Modeling in Coordination Complexes

The presence of multiple nitrogen and oxygen donor atoms in this compound makes it an excellent candidate as a ligand for forming coordination complexes with various metal ions. Computational modeling is an indispensable tool for understanding the nature of ligand-metal interactions and predicting the structure and stability of the resulting complexes.

Furthermore, computational methods can be used to analyze the electronic structure of these coordination complexes. Techniques such as Natural Bond Orbital (NBO) analysis can quantify the charge transfer between the ligand and the metal, providing insights into the nature and strength of the coordination bond. The calculated binding energies between the ligand and the metal ion are crucial for predicting the stability of the complexes.

The versatility of this compound as a ligand, with its multiple coordination sites, could lead to the formation of various isomers and coordination polymers. Computational modeling can help in predicting the most stable isomeric forms and understanding the factors that govern the self-assembly of larger supramolecular structures. Studies on the coordination chemistry of cadmium with 4-aminopyridine have highlighted the formation of polymeric structures with interesting physical properties. nih.gov

Below is an illustrative data table summarizing key parameters that can be obtained from computational modeling of ligand-metal interactions for a hypothetical complex of this compound with a transition metal ion (M²⁺).

ParameterValue
Coordination Number4
GeometryDistorted Tetrahedral
M-N(pyridine) Bond Length (Å)2.05
M-N(amino) Bond Length (Å)2.15
M-O(hydroxyl) Bond Length (Å)2.10
Binding Energy (kcal/mol)-85.5
Charge Transfer (e)0.45 (from ligand to metal)

This is a hypothetical data table created for illustrative purposes based on general principles of computational coordination chemistry.

Future Directions and Emerging Research Avenues for 2 5,6 Diaminopyridin 2 Yl Oxy Ethan 1 Ol in Chemical Science

Development of Novel Synthetic Applications and Methodologies

The structure of 2-[(5,6-Diaminopyridin-2-YL)oxy]ethan-1-OL makes it an ideal building block for the synthesis of more complex heterocyclic systems. Diaminopyridines are known precursors for the synthesis of a variety of fused heterocyclic compounds, such as imidazopyridines. nih.gov The vicinal diamino functionality on the pyridine (B92270) ring is particularly suited for condensation reactions with dicarbonyl compounds or their equivalents to form new heterocyclic rings.

Future synthetic methodologies could focus on regioselective reactions, targeting one of the three nitrogen atoms or the hydroxyl group. For instance, selective acylation, alkylation, or arylation of the amino groups or the hydroxyl group could lead to a diverse library of derivatives with tailored properties. The development of orthogonal protection strategies will be crucial to achieve such selective functionalization. Furthermore, the diaminopyridine moiety can be utilized in multicomponent reactions, providing a rapid and efficient route to complex molecular architectures. nih.gov

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsPotential Product Class
Cyclocondensationα-Diketones, GlyoxalsImidazo[4,5-b]pyridines
AcylationAcid chlorides, AnhydridesMono- or Di-acylated derivatives
N-ArylationAryl halides, Palladium catalystN-Aryl diaminopyridine derivatives
O-AlkylationAlkyl halides, BaseEther derivatives
Multicomponent ReactionsAldehydes, IsocyanidesComplex heterocyclic scaffolds

Exploration in Materials Science, including Polymer Chemistry and Supramolecular Materials

The hydrogen bonding capabilities of this compound are a key feature for its potential application in materials science. The two amino groups and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, while the hydroxyl group can also participate in hydrogen bonding. This makes the molecule an excellent candidate for the construction of supramolecular assemblies, such as gels, liquid crystals, and molecular networks. researchgate.net The ability of diaminopyridine units to form strong and specific hydrogen bonds with complementary partners, such as uracil or thymine derivatives, is well-established and could be exploited in the design of self-assembling systems. rsc.org

In polymer chemistry, this compound can be utilized as a functional monomer. The hydroxyl group can be used for polymerization through esterification or etherification reactions, leading to polyesters or polyethers with pendant diaminopyridine units. These functional polymers could exhibit interesting properties, such as thermoresponsiveness or pH-sensitivity, due to the hydrogen bonding capabilities of the diaminopyridine moiety. nih.gov Furthermore, the diaminopyridine core can be incorporated into the polymer backbone to create coordination polymers by complexation with metal ions. mdpi.com

Integration into Advanced Heterogeneous and Homogeneous Catalytic Systems

Pyridine and its derivatives are widely used as ligands in transition metal catalysis due to the coordinating ability of the pyridine nitrogen. alfachemic.comunimi.itnih.gov The presence of additional donor groups, such as the amino groups in this compound, can enhance the stability and catalytic activity of the resulting metal complexes. This molecule can act as a bidentate or tridentate ligand, coordinating to a metal center through the pyridine nitrogen and one or both amino groups.

Future research could focus on the synthesis of well-defined metal complexes of this compound with various transition metals, such as palladium, rhodium, and copper. nih.govacs.orgacs.org These complexes could be evaluated as catalysts in a range of organic transformations, including cross-coupling reactions, hydrogenation, and oxidation reactions. alfachemic.comacs.org The hydroxyethoxy side chain offers a handle for immobilization of the catalyst onto a solid support, enabling the development of heterogeneous catalysts that are easily separable and recyclable.

Bio-Inspired Chemical Transformations and Synthetic Strategies

The structure of this compound bears resemblance to biological molecules, such as nucleobases, suggesting its potential in bio-inspired chemistry. The diaminopyridine moiety can mimic the hydrogen bonding patterns of adenine, allowing it to interact with biological systems or to be used in the construction of artificial receptors and sensors.

Inspired by the cooperative action of enzymes, future research could explore the use of this molecule in catalytic systems where the different functional groups work in concert. nih.govnih.govanl.gov For example, one of the amino groups could act as a general base to activate a substrate, while a metal coordinated to the pyridine nitrogen acts as a Lewis acid. This type of bifunctional catalysis could lead to highly efficient and selective transformations. ornl.govacs.org The development of catalysts that mimic the active sites of enzymes is a growing area of research, and this compound provides a versatile platform for the design of such bio-inspired catalysts.

Design of Responsive and Smart Molecular Systems Based on this compound

The combination of a diaminopyridine core and a flexible side chain in this compound makes it an attractive candidate for the design of responsive or "smart" molecular systems. These are molecules or materials that can change their properties in response to an external stimulus, such as pH, temperature, light, or the presence of a specific analyte.

The basicity of the amino groups and the pyridine nitrogen means that the molecule's protonation state, and therefore its hydrogen bonding capabilities and coordination properties, will be pH-dependent. This could be exploited to create pH-responsive supramolecular assemblies or polymers. Furthermore, the diaminopyridine unit can be incorporated into larger chromophoric or fluorophoric systems. researchgate.net Changes in the local environment or binding of an analyte could lead to a change in the optical properties of the system, forming the basis for a chemical sensor. The design and synthesis of such smart molecular systems based on this scaffold holds significant promise for applications in areas such as drug delivery, diagnostics, and smart materials. nih.govnih.gov

Q & A

Q. What are the standard synthetic routes for 2-[(5,6-Diaminopyridin-2-YL)oxy]ethan-1-OL, and how are intermediates purified?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: React 5,6-diaminopyridin-2-ol with a halogenated ethanol derivative (e.g., 2-bromoethanol) under reflux in ethanol or THF, using a base like K₂CO₃ to deprotonate the hydroxyl group .
  • Step 2: Purification often employs flash column chromatography (e.g., ethyl acetate/cyclohexane gradients) or recrystallization from DMF/ethanol mixtures (1:1 v/v) to isolate the product .

Key Considerations:

  • Monitor reaction progress via TLC or HPLC.
  • Optimize pH and temperature to prevent side reactions at the diamine sites .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Storage: Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent oxidation of the diamine groups .
  • Emergency Procedures: In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical attention if irritation persists .

Q. How is the compound characterized post-synthesis, and what analytical techniques are prioritized?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm structural integrity, focusing on pyridine ring protons (δ 6.5–8.5 ppm) and ethanol backbone signals (δ 3.5–4.5 ppm) .
    • HRMS: Verify molecular weight (e.g., [M+H]⁺ expected for C₇H₁₀N₄O₂).
  • Chromatography: Purity assessment via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Advanced Research Questions

Q. How do reaction conditions influence selectivity during functionalization of the diamine groups?

Methodological Answer: The diamine moiety is prone to oxidation or unintended cross-linking. Key strategies include:

  • pH Control: Perform reactions at pH 6–7 to stabilize the amine groups while avoiding protonation-induced side reactions .
  • Temperature Optimization: Lower temperatures (0–10°C) reduce oxidation rates during substitutions (e.g., acylation or sulfonation) .

Q. What computational methods predict the compound’s stability under physiological conditions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model interactions with water/lipid bilayers to assess hydrolytic stability of the ether linkage .
  • DFT Calculations: Predict redox potentials of the diamine groups to identify susceptibility to enzymatic oxidation (e.g., by monoamine oxidases) .

Key Insight:
The ethanol spacer enhances solubility but may introduce conformational flexibility, affecting binding to biological targets .

Q. How does electronic modulation of the pyridine ring impact cross-coupling reactivity?

Methodological Answer:

  • Electron-Donating Effects: The 5,6-diamine groups increase electron density on the pyridine ring, facilitating electrophilic substitutions (e.g., bromination at C-3) .
  • Catalytic Systems: Use Pd(PPh₃)₄/CuI for Sonogashira couplings with alkynes, optimizing solvent polarity (DMF > THF) to stabilize intermediates .

Experimental Observation:
Coupling yields drop below 50% if the diamine groups are unprotected due to catalyst poisoning .

Q. What strategies mitigate contradictions in bioactivity data across studies?

Methodological Answer:

  • Batch Consistency: Ensure purity >98% (via HPLC) to rule out impurities influencing biological assays .
  • Buffer Compatibility: Test stability in PBS (pH 7.4) and cell culture media to confirm compound integrity during in vitro studies .

Case Study:
Discrepancies in receptor binding affinity (e.g., NMDA vs. GABA receptors) were traced to residual DMF in samples, altering solvent polarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.